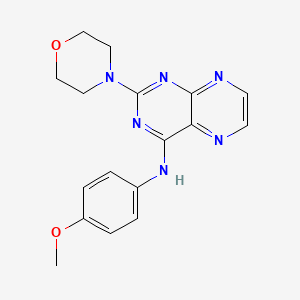

N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-morpholin-4-ylpteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-24-13-4-2-12(3-5-13)20-16-14-15(19-7-6-18-14)21-17(22-16)23-8-10-25-11-9-23/h2-7H,8-11H2,1H3,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJFSIXNFKJIRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine” typically involves multi-step organic reactions. A common approach might include:

Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.

Attachment of the morpholinyl group: This can be done through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the pteridine core or the morpholinyl group.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the morpholinyl nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation may be used.

Substitution: Reagents like halogens, alkyl halides, and amines are often employed under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine has been investigated for various applications:

Medicinal Chemistry

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cognitive Enhancement : Animal studies indicate that this compound may improve learning and memory retention, suggesting its potential use in addressing cognitive decline associated with aging.

Antimicrobial Activity

- In vitro studies have demonstrated significant antibacterial activity against pathogens like E. coli and S. aureus, with minimal inhibitory concentration (MIC) values comparable to established antibiotics, indicating its potential as an antibacterial agent.

Cancer Research

- The compound has been explored as a potential anticancer agent due to its ability to inhibit specific signaling pathways involved in tumor growth. Studies have indicated that it may act as a kinase inhibitor, affecting cellular processes related to cancer proliferation .

Neuroprotection

A study highlighted the neuroprotective effects of this compound in models of neurodegeneration, where it reduced neuroinflammation and improved neuronal survival rates under oxidative stress conditions.

Cognitive Enhancement

Research involving animal models demonstrated that administration of this compound led to improved memory retention scores compared to control groups, emphasizing its potential as a cognitive enhancer.

Antibacterial Activity

In vitro tests revealed that the compound exhibited significant inhibition zones against common bacterial strains, suggesting further investigation into its clinical applications as an antimicrobial agent.

Mechanism of Action

The mechanism of action for “N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or intercalation with DNA.

Comparison with Similar Compounds

Quinazoline Derivatives

describes N-(4-methoxyphenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine (5e), which shares the 4-methoxyphenylamino and morpholine substituents but replaces the pteridine core with a partially saturated quinazoline ring. Key differences include:

Pteridine Analogs

Substituent Variations

Morpholine vs. Piperazine

Pharmacological and Physicochemical Properties

Table 1. Comparative Analysis of Key Compounds

*Estimated based on pteridine core (C₁₀H₈N₄) + substituents.

Biological Activity

N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a synthetic compound belonging to the class of pteridines, which are heterocyclic organic compounds. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a pteridine core substituted with a morpholine group and a methoxyphenyl moiety. The presence of these functional groups is believed to influence its biological activity.

The biological activity of this compound primarily involves inhibition of specific enzymes and modulation of signaling pathways. Research indicates that it may act as an inhibitor of pteridine reductase (PTR1), an enzyme critical for the survival of certain parasites, including Trypanosoma brucei . By inhibiting PTR1, this compound disrupts folate metabolism in these organisms, leading to their death.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Antiparasitic Activity : A study demonstrated that this compound significantly inhibited PTR1 in T. brucei cultures. The compound showed IC50 values indicating effective inhibition at low concentrations, suggesting its potential as a lead compound for developing antiparasitic drugs .

- Anticancer Potential : In vitro assays revealed that this compound induced apoptosis in various cancer cell lines, including breast cancer models. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for brain tumors .

- Cognitive Enhancement : Preliminary studies indicated that the compound may inhibit acetylcholinesterase, similar to donepezil, a standard treatment for Alzheimer’s disease. This suggests potential applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine and its analogs?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Mannich-type reactions : Reacting morpholine with formaldehyde and a pteridin-4-amine precursor under reflux conditions in ethanol (e.g., reflux for 10 hours followed by crystallization) .

- Nucleophilic substitution : Using chloromethyl intermediates (e.g., 5-(chloromethyl)-substituted pyrimidines) reacted with 4-methoxyaniline in chloroform under reflux, followed by purification via column chromatography .

- Key intermediates : Morpholine and 4-methoxyaniline are critical for introducing the morpholin-4-yl and 4-methoxyphenyl groups, respectively.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- IR spectroscopy : Identifies functional groups (e.g., C=N, N-H stretches in morpholine and pteridine rings) .

- NMR (¹H and ¹³C) : Confirms substituent positions, such as methoxy protons (~δ 3.8 ppm) and aromatic protons in the pteridine core .

- Mass spectrometry (MS) : Validates molecular weight (e.g., observed m/z 338.4 for analogs like N-(4-methoxyphenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Assay design :

- Antimicrobial testing : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, as seen in related pyrimidine derivatives .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Approach :

- X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve ambiguities in hydrogen bonding or torsional angles .

- Hydrogen bonding analysis : For analogs, intramolecular N–H⋯N bonds stabilize conformation, while weak C–H⋯π interactions influence packing .

Q. What strategies address discrepancies in biological activity across different studies?

- Methodology :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to isolate pharmacophores .

- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .

Q. How can computational modeling optimize its binding affinity for target proteins?

- Protocol :

- Docking simulations : Use software like AutoDock to predict interactions with kinase domains (e.g., EGFR or TGF-β receptors) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .

Q. What experimental designs validate the role of the morpholin-4-yl group in enhancing bioavailability?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.